5-(Hydroxymethyl)-2-methylphenol
Description
5-(Hydroxymethyl)-2-methylphenol (CAS: Not explicitly listed in provided evidence) is a phenolic derivative featuring a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), and a methyl group (-CH₃) on a benzene ring. These analogs, such as 5-(hydroxymethyl)furfural (HMF) and substituted phenolic derivatives, share functional groups that influence their chemical behavior, bioactivity, and applications.
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-methylphenol |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-7(5-9)4-8(6)10/h2-4,9-10H,5H2,1H3 |
InChI Key |
XGYCFBRLHVWRLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural (HMF)
- Structure : Furan ring with hydroxymethyl (-CH₂OH) and aldehyde (-CHO) groups at positions 5 and 2, respectively (CAS: 67-47-0) .
- Key Properties :
- Comparison: Unlike 5-(Hydroxymethyl)-2-methylphenol, HMF lacks a phenolic -OH group but shares the hydroxymethyl substituent. Its aldehyde group makes it reactive in condensation and oxidation reactions . Thermal Stability: HMF is a major product of sugar pyrolysis (500°C), highlighting its thermal resilience .
5-Hydroxymethyl-1H-pyrrole-2-carboxaldehyde
- Structure: Pyrrole ring with hydroxymethyl (-CH₂OH) and aldehyde (-CHO) groups (CAS: Not listed).
- Key Properties :
- Comparison: The pyrrole core differs from the benzene ring in this compound, leading to distinct electronic properties and reactivity.
Hydroxyacetophenone Derivatives
- Example: [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS: 50317-52-7) .
- Key Properties :
- Molecular Formula : C₉H₉ClO₃
- Melting Point : 97–98°C
- Synthesis : Prepared via Friedel-Crafts acylation or condensation reactions.
- Comparison: The acetyl group (-COCH₃) and chloro substituent differentiate this compound from this compound. Hydroxymethyl groups in both compounds enhance solubility in polar solvents.
5-(Hydroxymethyl)-2-furaldehyde (5-HMF Analogs)
- Structure : Furan derivatives with hydroxymethyl and aldehyde groups.
- Occurrence : Found in pineapple waste, Bouea macrophylla juice, and traditional Chinese medicine extracts .
- Comparison: These compounds are less polar than phenolic analogs due to the absence of a phenolic -OH group. Their volatility allows detection via GC-MS in plant extracts .
Data Tables
Table 1. Physicochemical Properties of Key Compounds
Table 2. Bioactivity Comparison
Research Findings and Implications
- Structural Impact on Reactivity: Hydroxymethyl groups enhance solubility and participation in oxidation or glycosylation reactions. For example, HMF is oxidized to FDCA, a polymer precursor , while phenolic analogs like this compound may exhibit antioxidant properties.
- Thermal Behavior: HMF forms at high temperatures (e.g., 500°C pyrolysis), whereas phenolic derivatives are more stable in aqueous extracts (e.g., traditional medicine decoctions) .
- Analytical Detection: Hydroxymethyl-substituted compounds are detectable via GC-MS and HPLC in plant matrices, but phenolic derivatives may require derivatization for volatility .
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